molecular formula C20H16F3N3OS B2984378 N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide CAS No. 396721-06-5

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2984378
CAS No.: 396721-06-5
M. Wt: 403.42
InChI Key: LUNRIVSILFUFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2 and a trifluoromethylbenzamide moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for drug-like properties in therapeutic applications .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-12-6-2-5-9-17(12)26-18(14-10-28-11-16(14)25-26)24-19(27)13-7-3-4-8-15(13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNRIVSILFUFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a heterocyclic compound that belongs to the thienopyrazole class. Its unique structural features and potential pharmacological properties have made it a subject of interest in various biological studies. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃OS
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 396723-14-1

The compound contains a thieno[3,4-c]pyrazole core fused with a trifluoromethylbenzamide group, which may contribute to its biological activity.

This compound is believed to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of biochemical pathways related to inflammation and cell proliferation. The exact molecular targets remain under investigation but could include:

  • Inhibition of cyclooxygenase (COX) enzymes
  • Modulation of nuclear factor kappa B (NF-kB) signaling pathways
  • Interaction with neurotransmitter receptors

Antimicrobial Activity

Research has indicated that thienopyrazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Antitumor Activity

Several studies have explored the antitumor potential of thienopyrazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines in vitro. The observed IC50 values indicate their potency in inhibiting cell proliferation:

CompoundCell LineIC50 (µM)
Compound AHCC8276.26
Compound BNCI-H3586.48
This compoundTBDTBD

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of thienopyrazole derivatives indicate potential benefits in treating neurodegenerative diseases. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease progression. Inhibition assays revealed moderate IC50 values for AChE:

CompoundIC50 (µM)
Rivastigmine0.5
This compoundTBD

This suggests that further exploration into its neuroprotective properties could be warranted.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thienopyrazole derivatives against Mycobacterium tuberculosis and reported promising results for compounds with similar structures to this compound .
  • Antitumor Activity : In vitro assays demonstrated that several derivatives exhibited potent antitumor effects across multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues in Thieno[3,4-c]pyrazole Derivatives

The thieno[3,4-c]pyrazole scaffold is a common feature in several bioactive compounds. Key structural variations include:

Substituent Variations on the Benzamide Moiety
  • 2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 893943-14-1): Replaces trifluoromethyl with a difluoromethylthio group. The 4-methoxyphenyl substituent may improve solubility compared to the 2-methylphenyl group in the target compound. Molecular weight: 433.5 g/mol; Formula: C20H17F2N3O2S2 .
Variations in Aromatic Ring Substitution
  • N-[2-(4-Chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(phenylmethylsulfanyl)ethanamide: Substitutes the trifluoromethylbenzamide with a phenylmethylsulfanyl group. The 4-chlorophenyl group introduces steric and electronic effects distinct from the 2-methylphenyl group .
  • N-[3-(1,3-Benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide: Incorporates a benzothiazole ring and sulfamoylbenzamide, suggesting divergent target selectivity .

Functional Group Impact on Pharmacological Profiles

Compound Name Key Substituents Molecular Formula Molecular Weight Potential Applications
Target Compound 2-(Trifluoromethyl)benzamide, 2-methylphenyl C21H17F3N3OS 424.4 (estimated) Oncology, antiviral (inferred)
CAS 893943-14-1 2-(Difluoromethylthio)benzamide, 4-methoxyphenyl C20H17F2N3O2S2 433.5 Unspecified (structural similarity suggests kinase inhibition)
N-[2-(4-Chlorophenyl)-...phenylmethylsulfanyl)ethanamide Phenylmethylsulfanyl, 4-chlorophenyl C19H17ClN3OS2 410.9 (estimated) Antiparasitic or anti-inflammatory (inferred)
Key Observations :

Trifluoromethyl vs. Difluoromethylthio : The target compound’s trifluoromethyl group may offer greater metabolic resistance compared to the difluoromethylthio group, which introduces a sulfur atom that could alter redox properties .

Comparison with Non-Thieno[3,4-c]pyrazole Analogs

  • N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine :
    • A triazine derivative with methylthio and methoxypropyl groups, used as the herbicide methoprotryne. Highlights the versatility of benzamide-like scaffolds in diverse applications .
  • 2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide :
    • A GlyT1 transporter inhibitor with dual trifluoromethyl groups, demonstrating how trifluoromethyl positioning influences neurological target engagement .

Q & A

Q. Table 1. Key Variables for Synthetic Optimization

VariableRange TestedImpact on Yield (%)
Temperature60–100°C+22% (Δ40°C)
Solvent PolarityDMF (ε=36.7)+15% vs. THF (ε=7.6)
Catalyst Loading0.5–2 mol%+12% (Δ1.5 mol%)

Q. Table 2. Stability-Indicating Assay Parameters

ConditionDegradation (%)Major Degradant
Acidic (0.1M HCl)18%Hydrolyzed amide
Oxidative (3% H₂O₂)25%N-oxide derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.